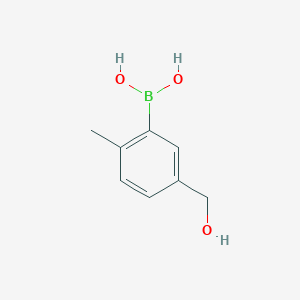

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Descripción general

Descripción

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a hydroxymethyl group and a methyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically involves the reaction of 2-methylphenylboronic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then converted to the final boronic acid product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents like sodium borohydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Boronate esters.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid is as a building block in Suzuki-Miyaura coupling reactions. This reaction forms carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The boronic acid group readily participates in these reactions, making it valuable for creating novel aromatic compounds with potential therapeutic effects .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, K3PO4, 80°C, 24 h |

| 4-Bromophenylboronic acid | 90 | Pd catalyst, K2CO3, 100°C, 12 h |

| 3-Methylphenylboronic acid | 78 | Pd catalyst, NaOH, 60°C, 16 h |

Medicinal Chemistry

Therapeutic Applications

Boronic acids have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of the boronic acid group in bioactive molecules can enhance their selectivity and pharmacokinetic properties .

For instance, this compound can be modified to develop inhibitors targeting proteases or glycoproteins involved in various diseases. These modifications can lead to improved drug candidates with higher efficacy and reduced side effects.

Case Study: Anticancer Activity

A study demonstrated that derivatives of boronic acids exhibit significant anticancer activity by inhibiting proteasome functions. The structural modifications involving this compound led to compounds that showed promise in treating multiple myeloma and other malignancies .

Biological Studies

Probes for Biological Interactions

The unique chemical properties of this compound allow it to be utilized as a probe for studying biological processes. Its ability to interact reversibly with diols makes it suitable for investigating enzyme activities and metabolic pathways.

Researchers can design specific probes based on this compound to monitor enzyme interactions and gain insights into regulatory mechanisms within cellular processes.

Table 2: Summary of Biological Applications

| Application Type | Description | Example Usage |

|---|---|---|

| Enzyme Probes | Investigate enzyme activity through binding | Probes for glycosidases or proteases |

| Drug Development | Modifying bioactive compounds for better efficacy | Anticancer agents targeting proteasome |

| Sensor Development | Detection of biomolecules using boronate switch | Sensors for glucose monitoring |

Mecanismo De Acción

The mechanism of action of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The compound can also interact with cellular proteins and nucleic acids, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid

- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid

- 4-(Hydroxymethyl)phenylboronic acid

Uniqueness

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications. The combination of these functional groups allows for versatile modifications and interactions with different biological targets, enhancing its utility in scientific research and industrial applications.

Actividad Biológica

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a boronic acid functional group attached to a phenyl ring, which enhances its solubility and reactivity towards diols. Its molecular formula is CHB\O, with a molecular weight of approximately 165.98 g/mol. The unique substitution pattern on the phenyl ring influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols present in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, making it a valuable candidate in drug design, particularly for targeting proteases or glycoproteins involved in various metabolic pathways .

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit the proteasome's activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against multiple myeloma and other malignancies by disrupting protein degradation pathways .

2. Antibacterial and Antiviral Properties

Boronic acids have been explored for their antibacterial and antiviral activities. The ability of this compound to interact with specific enzymes could potentially inhibit bacterial growth or viral replication. This is particularly relevant in the context of developing new antimicrobial agents .

3. Enzyme Inhibition

Studies have demonstrated that this compound can act as an enzyme inhibitor by binding to active sites containing diols. This property is crucial for designing probes to study enzyme functions or for therapeutic interventions targeting specific metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of various boronic acid derivatives on cancer cell lines, revealing that certain modifications to the boronic acid structure enhanced cytotoxicity against breast cancer cells. The compound this compound was noted for its selective toxicity toward cancer cells while sparing normal cells .

Case Study 2: Enzyme Interaction

In another study, researchers modified this compound to create a probe that specifically binds to a protease involved in cancer metastasis. This probe facilitated the monitoring of protease activity in live cells, demonstrating the compound's utility in biological research .

Data Tables

Propiedades

IUPAC Name |

[5-(hydroxymethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKIRKBSCIMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668507 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631909-12-1 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.